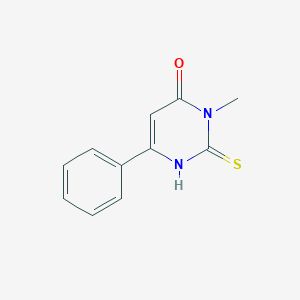
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is a compound that features a nitro group, an aniline moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline typically involves the reaction of 2-nitroaniline with a thiazole derivative. One common method is the nucleophilic substitution reaction where 2-nitroaniline reacts with 4-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Condensation: The thiazole ring can undergo condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 2-amino-N-(1,3-thiazol-4-ylmethyl)aniline.
Substitution: Formation of nitro-substituted or halogen-substituted derivatives.
Condensation: Formation of Schiff bases with various aldehydes or ketones.
Scientific Research Applications
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the synthesis of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline depends on its application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-nitroaniline: Lacks the thiazole ring, making it less versatile in certain applications.
4-chloromethylthiazole: Lacks the nitro and aniline groups, limiting its biological activity.
2-amino-N-(1,3-thiazol-4-ylmethyl)aniline:
Uniqueness
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline is unique due to the combination of its functional groups. The presence of both the nitro group and the thiazole ring provides a balance of reactivity and stability, making it suitable for a wide range of chemical reactions and applications. Its ability to undergo various modifications also enhances its utility in drug design and materials science.
Properties
Molecular Formula |
C10H9N3O2S |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-nitro-N-(1,3-thiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C10H9N3O2S/c14-13(15)10-4-2-1-3-9(10)11-5-8-6-16-7-12-8/h1-4,6-7,11H,5H2 |
InChI Key |
JWVGQNJAAWNFAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CSC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-7-pyridin-3-yl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13876917.png)
![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)
![4-{[2-(3-Chlorophenyl)pyrimidin-5-yl]oxy}cyclohexanone](/img/structure/B13876945.png)
![[[5-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13876952.png)
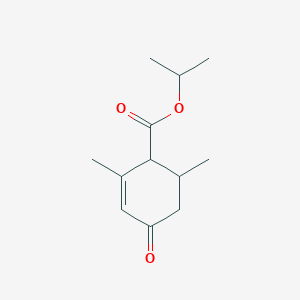

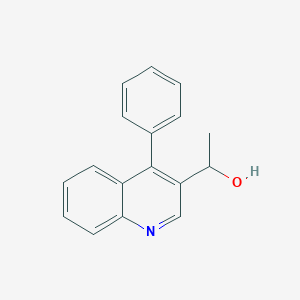
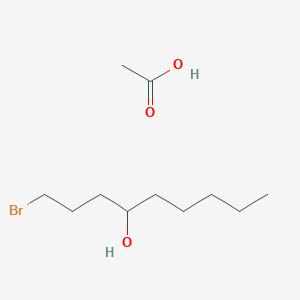

![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)
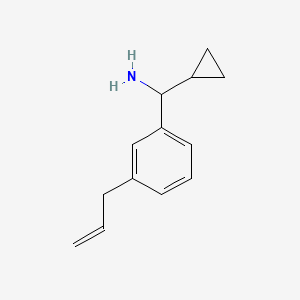
![N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
